molecular formula C18H13N3O3S B3581616 N-(4-methoxyphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide

N-(4-methoxyphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide

Cat. No.: B3581616
M. Wt: 351.4 g/mol
InChI Key: UXASUSBPDXCKIK-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide” belongs to the class of organic compounds known as phenylbenzimidazoles . These are compounds containing a phenylbenzimidazole skeleton, which consists of a benzimidazole moiety where its imidazole ring is attached to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-mercaptobenzimidazoles with ketones in boiling AcOH/H2SO4 to afford 2-benzimidazolylthioacetophenone derivatives . These sulphides are then cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles using PPA or [hydroxy (tosyloxy)iodo]benzene .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by Infra Red, 1H-NMR, 13C-NMR, and Mass spectroscopy . Furthermore, the molecular structures have been confirmed by X-ray single crystallography in different space groups .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the interaction of compounds with hydrazine hydrate in refluxing ethanol resulting in the formation of a product . On the other hand, treatment of compound with l-aryl-2-bromoethanones in refluxing ethanol yields the 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives .

Mechanism of Action

While the exact mechanism of action for “N-(4-methoxyphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide” is not specified, similar compounds have shown to have various biological activities. For instance, a benzimidazole derivative has been found to ameliorate Methotrexate-induced intestinal mucositis by suppressing oxidative stress and inflammatory markers .

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c1-24-12-8-6-11(7-9-12)19-17(23)15-10-16(22)21-14-5-3-2-4-13(14)20-18(21)25-15/h2-10H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXASUSBPDXCKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=O)N3C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide
Reactant of Route 2
N-(4-methoxyphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide
Reactant of Route 3
N-(4-methoxyphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide
Reactant of Route 4
N-(4-methoxyphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide
Reactant of Route 5
N-(4-methoxyphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide
Reactant of Route 6
N-(4-methoxyphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide

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